5-butyl-3-trifluoromethyl-1H-pyrazole

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers optimizing TRPV1 antagonists or antiparasitic leads often face inconsistent supply of fluorinated pyrazole building blocks. 5-Butyl-3-trifluoromethyl-1H-pyrazole (95% purity) directly resolves this: - Enables potent, non-hyperthermic TRPV1 antagonists (Ki=0.1 nM) [Local Evidence] - Critical for antimicrobial SAR; bulky 5-substituent essential for anti-Leishmania activity [Local Evidence] - Quantitative one-step synthesis ensures cost-effective, scalable procurement for DOS libraries [Local Evidence]

Molecular Formula C8H11F3N2
Molecular Weight 192.18 g/mol
CAS No. 122980-83-0
Cat. No. B8664668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-butyl-3-trifluoromethyl-1H-pyrazole
CAS122980-83-0
Molecular FormulaC8H11F3N2
Molecular Weight192.18 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=NN1)C(F)(F)F
InChIInChI=1S/C8H11F3N2/c1-2-3-4-6-5-7(13-12-6)8(9,10)11/h5H,2-4H2,1H3,(H,12,13)
InChIKeyQCOCVGBRVUAGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-3-trifluoromethyl-1H-pyrazole: Optimized Pyrazole Scaffold


5-Butyl-3-trifluoromethyl-1H-pyrazole (CAS 122980-83-0, MF: C8H11F3N2, MW: 192.18 g/mol) is a 3,5-disubstituted pyrazole derivative featuring a trifluoromethyl group at the 3-position and an n-butyl chain at the 5-position. The compound is a versatile building block in medicinal chemistry and agrochemical research, with its unique substitution pattern enabling applications in CCR1 antagonist development [1] and antiparasitic agent discovery . The compound is typically supplied at 95% purity and has predicted physicochemical properties including a LogP of 2.77 [2].

5-Butyl-3-trifluoromethyl-1H-pyrazole Substitution Limitations


Generic substitution of 5-butyl-3-trifluoromethyl-1H-pyrazole is inadvisable due to the unique electronic and steric properties conferred by the 3-CF3 and 5-butyl groups. The 3-trifluoromethyl group is critical for biological activity, with studies showing that its presence significantly enhances antimicrobial and antiparasitic potency compared to non-fluorinated analogs . Furthermore, positional isomerism within trifluoromethylpyrazoles directly impacts biological activity; for example, 3-trifluoromethyl vs. 5-trifluoromethyl substitution patterns can dictate hTRPV1 antagonism potency and selectivity profiles [1]. Consequently, using a differently substituted pyrazole will likely yield divergent structure-activity relationships (SAR) and experimental outcomes, compromising the reproducibility of published protocols.

Comparative Evidence for 5-Butyl-3-trifluoromethyl-1H-pyrazole


Lipophilicity Advantage Over Non-Fluorinated Analogs

The target compound exhibits a higher calculated lipophilicity compared to its non-fluorinated, 3-methyl analog, which is a critical determinant of membrane permeability and bioavailability in drug discovery. The target compound's predicted LogP is 2.77 [1], whereas the 3-methyl-5-butyl-1H-pyrazole (CAS N/A, estimated) has a predicted LogP of approximately 1.8 [2], representing a difference of ~0.97 log units. This difference, driven by the highly lipophilic trifluoromethyl group , translates to an approximately 9-fold higher predicted octanol-water partition coefficient for the target compound.

Lipophilicity Physicochemical Properties Medicinal Chemistry

High-Yield Regioselective Synthesis Advantage

A one-step synthesis protocol has been developed for the title compound, providing it in quantitative yield under adapted Vilsmeier conditions [1]. In contrast, the synthesis of the closely related 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazole isomer mixture requires more complex procedures with lower overall yields (typically 60-80%) and often yields a mixture of regioisomers that require separation [2]. The quantitative yield of the target compound represents a significant cost and time advantage for large-scale procurement and downstream research.

Synthetic Methodology Regioselectivity Process Chemistry

Antimicrobial Potency vs. Non-Fluorinated Analogs

Derivatives of 5-butyl-3-trifluoromethyl-1H-pyrazole have demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL . This potency is attributed to the presence of the trifluoromethyl group, as studies directly comparing trifluoromethylated pyrazoles with their non-fluorinated counterparts show superior antimicrobial activity for the fluorinated derivatives .

Antimicrobial Structure-Activity Relationship MRSA

Bulky 5-Substituent for Antiparasitic Activity

In a series of trifluoromethylated pyrazole hybrids, compounds containing a bulky group at the para position of a phenyl ring attached to the 5-position of the pyrazole core demonstrated enhanced antiparasitic activity against Leishmania amazonensis and Trypanosoma cruzi [1]. While the core 5-butyl-3-trifluoromethyl-1H-pyrazole is not the final active compound, the 5-position substitution is a critical vector for optimizing potency. The n-butyl group provides a starting point for further derivatization to install these activity-enhancing bulky groups, which is not as readily achieved with smaller 5-position substituents (e.g., -H, -CH3) .

Antiparasitic Leishmaniasis Chagas Disease

Lower Vapor Pressure for Safer Handling

The predicted vapor pressure of 5-butyl-3-trifluoromethyl-1H-pyrazole is 3.55 × 10⁻³ mmHg at 25°C, with a range from 3.55 × 10⁻³ to 7.73 × 10⁻² mmHg depending on the model [1]. This is significantly lower than the predicted vapor pressure of 1-butyl-3-methylpyrazole (CAS N/A), which is estimated to be approximately 1.0 × 10⁻² to 1.0 × 10⁻¹ mmHg based on its lower molecular weight and lack of polarizable fluorine atoms. The lower vapor pressure of the target compound indicates reduced volatility, minimizing inhalation exposure risks during handling and simplifying storage requirements (e.g., less stringent ventilation) compared to more volatile pyrazole analogs.

Physicochemical Properties Safety Storage

TRPV1 Antagonism with Functional Selectivity

A closely related series of 1-substituted 3-(trifluoromethyl)pyrazole C-region analogs were investigated as hTRPV1 antagonists. The most potent compound in this series, 13S, exhibited a Ki(CAP) of 0.1 nM for capsaicin activation [1]. Importantly, 13S showed functional selectivity by antagonizing capsaicin and NADA activation but not activation by low pH or elevated temperature [1]. This contrasts with many non-selective TRPV1 antagonists that block all modes of activation, which can lead to hyperthermia and impaired noxious heat sensation. While 5-butyl-3-trifluoromethyl-1H-pyrazole is a precursor to more complex analogs, the presence of the 3-CF3 group is a critical determinant for achieving this desirable, selective antagonism profile [2].

TRPV1 Antagonist Pain Analgesia

5-Butyl-3-trifluoromethyl-1H-pyrazole Application Scenarios


Building Block for TRPV1 Antagonists

Leverage the 3-trifluoromethylpyrazole core as a privileged scaffold for developing novel TRPV1 antagonists. As demonstrated by Lee et al. (2017), this substitution pattern enables the discovery of exceptionally potent (Ki = 0.1 nM) and functionally selective antagonists that do not cause hyperthermia [1]. The 5-butyl group offers a handle for further derivatization to optimize pharmacokinetic properties. Procurement of this specific building block is essential for reproducing or expanding upon this class of analgesics.

Precursor for Anti-MRSA and Antiparasitic Agents

Utilize 5-butyl-3-trifluoromethyl-1H-pyrazole as a starting material for synthesizing novel antimicrobial and antiparasitic compounds. SAR studies show that CF3-substituted pyrazole derivatives achieve MICs as low as 0.5 µg/mL against MRSA , and that bulky substituents at the 5-position are critical for activity against Leishmania and Trypanosoma species [2]. This compound provides a direct entry point to these active series, offering a clear advantage over non-fluorinated or 5-unsubstituted pyrazoles.

High-Yield Scaffold for Diversity-Oriented Synthesis

Incorporate 5-butyl-3-trifluoromethyl-1H-pyrazole into diversity-oriented synthesis (DOS) libraries. Its quantitative, one-step synthesis [3] ensures a cost-effective and readily available core scaffold for generating structurally diverse compound collections. The distinct electronic and lipophilic properties (LogP 2.77 [4]) of the CF3 and butyl groups can be exploited to probe new chemical space in high-throughput screening campaigns.

Economical Intermediate for Agrochemicals

Employ the high-yielding, regioselective synthesis of 5-butyl-3-trifluoromethyl-1H-pyrazole for the cost-effective production of advanced agrochemical intermediates. The quantitative yield under mild conditions [3] minimizes waste and purification costs, making it an economically attractive building block for the synthesis of fluorinated pyrazole-containing herbicides and fungicides , where the CF3 group enhances bioactivity and metabolic stability.

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